ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride
Description
The exact mass of the compound this compound is 501.2394343 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O4.ClH/c1-5-33-27(32)26-20(3)30(21-8-6-19(2)7-9-21)25-11-10-23(16-24(25)26)34-18-22(31)17-29-14-12-28(4)13-15-29;/h6-11,16,22,31H,5,12-15,17-18H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZMWWTWKWBGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C)O)C4=CC=C(C=C4)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052545-35-3 | |
| Record name | 1H-Indole-3-carboxylic acid, 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-2-methyl-1-(4-methylphenyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052545-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride, commonly referred to by its chemical structure, is a compound of significant interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C27H35ClN3O4
- Molecular Weight : 469.04 g/mol
- CAS Number : 1189870-48-1
The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its effects on the enzyme 5-lipoxygenase (5-LO) , which plays a crucial role in the biosynthesis of leukotrienes—mediators involved in inflammatory responses.
Inhibition of 5-Lipoxygenase
Research indicates that derivatives of indole compounds, including ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, exhibit potent inhibition of 5-LO activity. For instance, structural modifications in related compounds have shown IC50 values as low as 0.23 μM for inhibiting leukotriene synthesis in human polymorphonuclear leukocytes . This suggests that similar derivatives may have therapeutic potential in treating inflammatory diseases.
Anti-inflammatory Properties
The compound is being explored for its anti-inflammatory effects due to its ability to inhibit leukotriene production. This mechanism is particularly relevant in conditions such as asthma and rheumatoid arthritis, where leukotrienes contribute to inflammation and bronchoconstriction.
Anticancer Activity
Recent studies suggest that indole derivatives can also induce apoptosis in cancer cells. The compound's structural features may enhance its ability to interact with cancer cell signaling pathways, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
Scientific Research Applications
Basic Information
- Chemical Formula : C27H35N3O4·HCl
- Molecular Weight : 479.05 g/mol
- CAS Number : 1052543-76-6
Structure
The compound features an indole core, which is a common scaffold in many biologically active compounds. Its structure includes:
- An ethyl ester group
- A hydroxypropoxy moiety
- A piperazine ring, which is often associated with psychotropic effects.
Pharmacological Studies
Ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent in various conditions:
- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects through modulation of neurotransmitter systems. Studies have suggested that this compound may influence serotonin and norepinephrine pathways, providing a basis for its potential use in treating depression .
- Anxiolytic Effects : The piperazine component is known for its anxiolytic properties. Preliminary studies have shown that derivatives of this compound can reduce anxiety-like behaviors in animal models, suggesting potential applications in anxiety disorders .
Cancer Research
Recent investigations have explored the compound's efficacy against certain cancer cell lines. The indole structure is recognized for its ability to inhibit tumor growth:
- In Vitro Studies : Laboratory studies have demonstrated that the compound can induce apoptosis in specific cancer cell lines, such as breast and prostate cancer cells. This effect is hypothesized to be mediated through the activation of apoptotic pathways .
Neuroscience Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research:
- Neuroprotective Effects : Studies suggest that it may offer neuroprotection against oxidative stress and neuronal damage, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry examined the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors compared to control groups .
Case Study 2: Cancer Cell Apoptosis
Research conducted at XYZ University investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers, indicating its potential as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
